ALDH2 Inhibitory Activity of 3-(4-Bromophenyl)-5-phenyl-1,2,4-oxadiazole Versus Ag(I) Complex
The free ligand 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole (referred to as ligand 3 in the study) exhibits moderate ALDH2 inhibitory activity with an IC50 of 88 µM. In a direct head-to-head comparison within the same study, its corresponding Ag(I) complex (Complex 6) demonstrated a 2.5-fold improvement in potency, with an IC50 of 35.61 µM [1]. This data underscores the ligand's baseline activity and its potential for enhancement via metal coordination.
| Evidence Dimension | ALDH2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 88 µM |
| Comparator Or Baseline | Ag(I) Complex 6: 35.61 µM |
| Quantified Difference | Ag(I) Complex 6 is 2.5-fold more potent |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Establishes a defined activity benchmark for this specific ligand, enabling rational selection for structure-activity relationship (SAR) studies or metallodrug development programs.
- [1] Ayoup, M. S., Alashhab, R. E., Soliman, S. M., Abdel-Hamid, H., Cordes, D. B., McKay, A., Ghareeb, D. A., Masoud, A., Kassab, A. E., & Abd Al Moaty, M. N. (2024). Novel Ag(I)-based 1,2,4-oxadiazole complexes: Synthesis, X-ray crystal structure, and biological evaluation as anticancer candidates. Applied Organometallic Chemistry, e7804. https://doi.org/10.1002/aoc.7804 View Source
